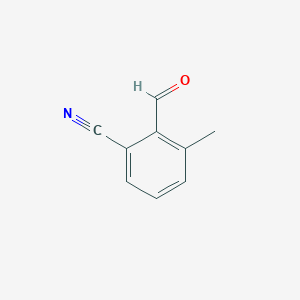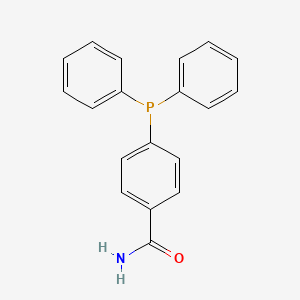![molecular formula C18H36N2O14Pt B12891238 Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] CAS No. 82310-64-3](/img/structure/B12891238.png)
Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]: is a coordination complex of platinum. This compound is known for its unique structure, which includes a platinum center coordinated to 1,2-cyclohexanediamine and D-gluconato ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and D-gluconic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also be reduced, which may alter its coordination environment.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands like chloride ions or other organic ligands
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction may yield lower oxidation state complexes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve .
Biology: In biological research, it is studied for its potential interactions with biomolecules. Its ability to form stable complexes with various ligands makes it a valuable tool for studying metal-ligand interactions in biological systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its platinum center is of particular interest for developing new anticancer agents, as platinum-based drugs are known for their efficacy in treating certain types of cancer .
Industry: In industrial applications, it is used in processes that require precise control over chemical reactions. Its stability and reactivity make it suitable for use in various industrial catalytic processes .
Mecanismo De Acción
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] involves its ability to coordinate with various ligands. The platinum center can form stable complexes with different molecules, which can alter the reactivity and properties of the compound. This coordination ability is crucial for its applications in catalysis, biological interactions, and therapeutic uses .
Comparación Con Compuestos Similares
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with similar applications to cisplatin.
Oxaliplatin: A platinum compound used in chemotherapy
Uniqueness: What sets Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] apart is its unique ligand structure. The combination of 1,2-cyclohexanediamine and D-gluconato ligands provides distinct chemical properties and reactivity compared to other platinum-based compounds. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Número CAS |
82310-64-3 |
|---|---|
Fórmula molecular |
C18H36N2O14Pt |
Peso molecular |
699.6 g/mol |
Nombre IUPAC |
(2-azanidylcyclohexyl)azanide;2,3,4,5,6-pentahydroxyhexanoic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.2C6H12O7.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-8H,1-4H2;2*2-5,7-11H,1H2,(H,12,13);/q-2;;;+2 |
Clave InChI |
BNPLXCJQOYDPPN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)[NH-])[NH-].C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



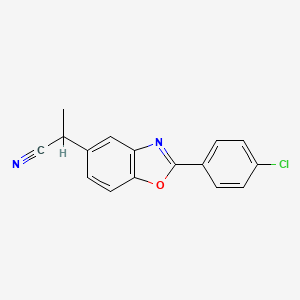
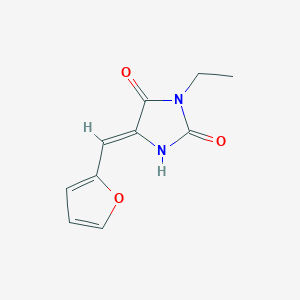
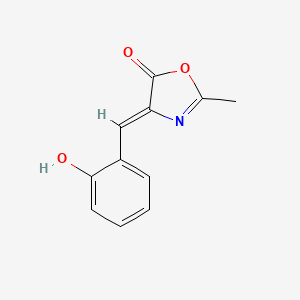
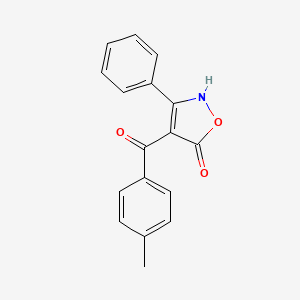

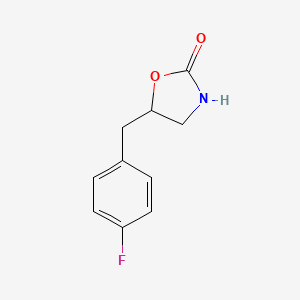
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
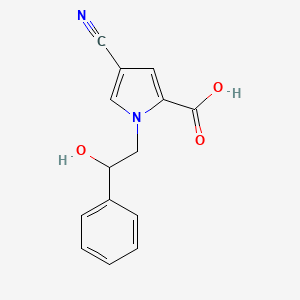
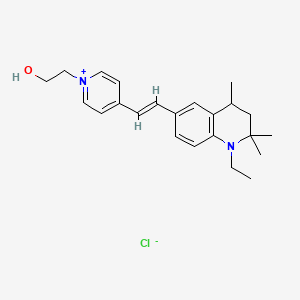
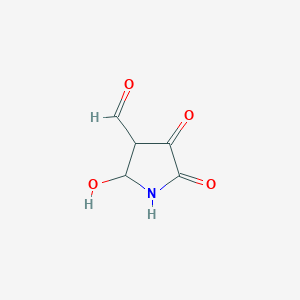
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
